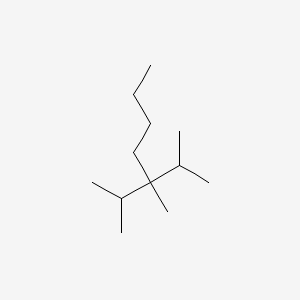-lambda~5~-phosphane CAS No. 61908-82-5](/img/structure/B14560135.png)
Tris[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl](oxo)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl-lambda~5~-phosphane is a highly fluorinated organophosphorus compound. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a phosphane core. The presence of fluorine atoms imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl-lambda~5~-phosphane typically involves the reaction of a fluorinated alcohol with a phosphorus trichloride derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus compound. The general reaction scheme is as follows:
Step 1: Preparation of the fluorinated alcohol.
Step 2: Reaction of the fluorinated alcohol with phosphorus trichloride to form the desired phosphane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tris1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tris1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in fluorinated drug development.
Medicine: Explored for its role in imaging agents due to its fluorine content.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Tris1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl-lambda~5~-phosphane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Chromium, tris(1,1,1-trifluoro-2,4-pentanedionato-O,O’)
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
- 1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-
Uniqueness
Tris1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl-lambda~5~-phosphane is unique due to its high degree of fluorination and the presence of a phosphane core. This combination imparts exceptional chemical stability, lipophilicity, and reactivity, making it distinct from other fluorinated compounds.
Properties
CAS No. |
61908-82-5 |
|---|---|
Molecular Formula |
C15F33OP |
Molecular Weight |
854.08 g/mol |
IUPAC Name |
1-bis[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]phosphoryl-1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butane |
InChI |
InChI=1S/C15F33OP/c16-1(7(25,26)27,8(28,29)30)4(19,20)13(43,44)50(49,14(45,46)5(21,22)2(17,9(31,32)33)10(34,35)36)15(47,48)6(23,24)3(18,11(37,38)39)12(40,41)42 |
InChI Key |
BFNQLBAHFRYYNB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)P(=O)(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-4-[(2-Hydroxyphenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14560058.png)

![2-(4-Bromophenyl)-7-methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14560069.png)




![N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide](/img/structure/B14560104.png)
![3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid](/img/structure/B14560108.png)

![Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro-](/img/structure/B14560118.png)


